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Overview
Description
It has shown significant antiproliferative activities in lung and pancreatic cancer cells . This compound is primarily used in scientific research and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EAD1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and often provided by the suppliers .
Industrial Production Methods
Industrial production methods for EAD1 are not widely documented in public literature. Typically, such compounds are produced in specialized laboratories under stringent conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
EAD1 undergoes various chemical reactions, including:
Oxidation: EAD1 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within EAD1, altering its chemical properties.
Substitution: EAD1 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of EAD1 .
Scientific Research Applications
EAD1 has a wide range of applications in scientific research:
Chemistry: Used as a research tool to study autophagy inhibition and its effects on cellular processes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting autophagy pathways.
Mechanism of Action
EAD1 exerts its effects by inhibiting autophagy, a cellular process involved in the degradation and recycling of cellular components. It targets specific molecular pathways, including the interaction with autophagy-related proteins and enzymes. This inhibition leads to the accumulation of autophagosomes and disrupts cellular homeostasis, resulting in antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Hydroxychloroquine: Another autophagy inhibitor with applications in malaria treatment and research on SARS-CoV-2.
Guanidine Hydrochloride: A strong denaturant used in protein studies and autophagy research.
Paeonol: A compound with autophagy inhibition properties, extracted from natural sources.
Uniqueness
EAD1 is unique due to its potent autophagy inhibition and significant antiproliferative activities in specific cancer cell lines. Its effectiveness in lung and pancreatic cancer cells sets it apart from other autophagy inhibitors .
Properties
IUPAC Name |
N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27Cl2N7.C2HF3O2/c1-32(13-11-29-23-8-9-28-24-14-20(26)6-7-22(23)24)12-10-27-15-21-17-33(31-30-21)16-18-2-4-19(25)5-3-18;3-2(4,5)1(6)7/h2-9,14,17,27H,10-13,15-16H2,1H3,(H,28,29);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSPLENCPSTSGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNCC1=CN(N=N1)CC2=CC=C(C=C2)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2F3N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.